molecular formula C9H17NO4 B555604 H-D-Glu(OtBu)-OH CAS No. 45125-00-6

H-D-Glu(OtBu)-OH

Cat. No.: B555604
CAS No.: 45125-00-6
M. Wt: 203,24*18,01 g/mole
InChI Key: OIOAKXPMBIZAHL-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-D-Glu(OtBu)-OH: is a derivative of glutamic acid, an amino acid that plays a crucial role in various biological processes. This compound is often used in scientific research due to its unique properties and versatility in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of H-D-Glu(OtBu)-OH typically involves the protection of the carboxyl group of glutamic acid with a tert-butyl ester group. This is achieved by reacting glutamic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually require heating to facilitate the esterification process .

Industrial Production Methods: : In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: : H-D-Glu(OtBu)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

H-D-Glu(OtBu)-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-D-Glu(OtBu)-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can influence various biochemical pathways, including those involved in amino acid metabolism and neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : this compound is unique due to its tert-butyl ester group, which provides enhanced stability and reactivity compared to other glutamic acid derivatives. This makes it particularly useful in synthetic chemistry and industrial applications .

Properties

IUPAC Name

(2R)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-4-6(10)8(12)13/h6H,4-5,10H2,1-3H3,(H,12,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOAKXPMBIZAHL-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426828
Record name H-D-Glu(OtBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45125-00-6
Record name H-D-Glu(OtBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.